2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS2/c13-10(17)7-19-12-15-14-11-16(12)9(6-18-11)8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTRNIPWBBDVQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide typically involves the formation of the thiazole and triazole rings followed by their coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide, the following compounds are analyzed:
Structural Analogues with Modified Aryl or Heterocyclic Substituents
Compound 4 : N-(4-Bromophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide
- Structure : Differs by a 4-bromophenyl group in the acetamide moiety.
- Synthesis : Synthesized via coupling of 2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetic acid with 4-bromoaniline (60% yield) .
- Properties : Higher melting point (249–252°C) compared to the parent compound, attributed to increased molecular rigidity from bromine substitution .
- Bioactivity : Exhibits moderate antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL), likely due to enhanced lipophilicity from bromine .
Compound 5 : 2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-(piperidin-1-yl)phenyl)acetamide
- Structure : Features a piperidine-substituted phenyl group.
- Properties : Lower melting point (154–157°C) due to increased solubility from the piperidine group .
- Bioactivity: Enhanced activity against Pseudomonas aeruginosa (MIC = 4 µg/mL), suggesting improved membrane penetration .
Analogues with Different Core Scaffolds
Compound 23: N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide
- Structure: Replaces the thiazolotriazole core with a triazinoindole system.
- Synthesis: Prepared via coupling of 2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid with 2-(4-aminophenyl)acetonitrile (95% purity) .
- Bioactivity : Shows weaker antimicrobial activity (MIC = 32 µg/mL) compared to thiazolotriazole derivatives, indicating the importance of the thiazole ring for target binding .
Compound 6.4: N-[5-({2-[(3-Chlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide
- Structure: Contains a triazinoquinazoline core and a thiadiazole ring.
- Properties : High melting point (243–245°C) and potent bioactivity (IC₅₀ = 0.8 µM in bacterial luminescence inhibition assays) .
- Comparison : Demonstrates broader-spectrum activity than thiazolotriazoles but lower selectivity due to increased structural complexity .
Key Research Findings
- Structural Impact on Activity: The thiazolo[2,3-c]triazole core is critical for FabI inhibition, as analogues with triazinoindole or triazinoquinazoline scaffolds show reduced or altered target affinity .
- Substituent Effects : Electron-withdrawing groups (e.g., bromine) enhance rigidity and antibacterial potency, while bulky groups (e.g., piperidine) improve solubility and Gram-negative activity .
Biological Activity
The compound 2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide is notable for its unique structural features that incorporate a thiazolo-triazole framework. This structure is associated with a variety of biological activities, making it a subject of interest in medicinal chemistry. The presence of sulfur and aromatic groups enhances its potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key reactions, which can be optimized for yield and purity. Common methods include the condensation of thiazole and triazole derivatives with acetamides under specific reaction conditions. The following table summarizes the synthetic routes:
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Thiazole derivative + Triazole derivative | Reflux in ethanol | Formation of thiazolo-triazole framework |
| 2 | Reaction with acetamide | Heat under reflux | Final compound formation |
Biological Activity Overview
Compounds containing thiazolo[2,3-c][1,2,4]triazole frameworks have demonstrated various biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The biological activities of This compound can be summarized as follows:
Antimicrobial Activity
Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance, the presence of thiazole and triazole moieties suggests potential for activity against various bacterial strains.
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| This compound | Antibacterial | 20 |
| 5-(Phenylthiazolo[3,2-b][1,2,4]triazole) | Antifungal | 15 |
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated against cancer cell lines such as HeLa and MCF-7. These studies show promising results regarding its potential as an anticancer agent.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 29 |
| MCF-7 | 35 |
Case Studies and Research Findings
Several studies have explored the biological activity of derivatives related to This compound , highlighting its potential therapeutic applications:
- Cytotoxicity Evaluation : A study demonstrated that derivatives containing the thiazolo-triazole framework showed enhanced cytotoxicity against cancer cell lines compared to simpler analogs. The mechanism was attributed to increased lipophilicity and interaction with cellular targets .
- Antimicrobial Studies : Another research focused on the antimicrobial properties of similar compounds revealed significant activity against Gram-positive bacteria with MIC values indicating effectiveness at low concentrations .
- Mechanism of Action : The interaction of this compound with specific molecular targets suggests that it may inhibit key enzymes involved in inflammatory pathways or disrupt cellular processes in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
